molecular formula C25H34O5 B584333 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate CAS No. 4954-07-8

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate

Cat. No.: B584333
CAS No.: 4954-07-8
M. Wt: 414.542
InChI Key: NKRSTAFEONTRTA-RFXJPFPRSA-N
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Description

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate is a synthetic steroidal compound with the molecular formula C25H34O5. It is characterized by its unique structure, which includes two acetate groups attached to the steroid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Formation of the Diene System: This involves the creation of the conjugated diene system at positions 3 and 5.

    Acetylation: The final step involves the acetylation of the hydroxyl groups at positions 3 and 17 to form the diacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid backbone.

    Reduction: Reduction reactions can modify the diene system or the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional oxo groups, while reduction can result in the formation of hydroxyl groups.

Scientific Research Applications

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of steroid-based pharmaceuticals and other products.

Mechanism of Action

The mechanism of action of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Pregna-5,17(20)-diene-3-beta,20-diyl diacetate
  • 20-Oxopregna-5,16-dien-3-beta-yl acetate
  • 3-Oxopregna-1,4-dien-20-beta-yl acetate

Uniqueness

3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate is unique due to its specific structural features, including the conjugated diene system and the presence of two acetate groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar steroidal compounds.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,14,20-22H,7-13H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRSTAFEONTRTA-RFXJPFPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722092
Record name 20-Oxopregna-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4954-07-8
Record name 20-Oxopregna-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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